Product packaging for Heptylmagnesium chloride(Cat. No.:CAS No. 42092-01-3)

Heptylmagnesium chloride

Cat. No.: B3266244
CAS No.: 42092-01-3
M. Wt: 158.95 g/mol
InChI Key: YBORTXLIZPFKPR-UHFFFAOYSA-M
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Description

Historical Foundations and Evolution of Grignard Reagents

The discovery of organomagnesium halides, now famously known as Grignard reagents, by French chemist François Auguste Victor Grignard in 1900 marked a watershed moment in synthetic organic chemistry. thermofisher.comwikipedia.orgwikipedia.org His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1912, demonstrated that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. numberanalytics.comthermofisher.comwikipedia.orgebsco.com This discovery provided a novel and versatile method for creating carbon-carbon bonds, fundamentally transforming the landscape of chemical synthesis. wikipedia.orgcatholicscientists.org

Initially, Grignard's research was an extension of work by his supervisor, Philippe Barbier, who had observed the reaction of methyl iodide and magnesium with an unsaturated ketone. encyclopedia.com Grignard meticulously investigated this reaction, successfully isolating the organomagnesium intermediate and establishing its broad utility in reacting with aldehydes and ketones to form secondary and tertiary alcohols, respectively. thermofisher.comencyclopedia.com The general formula for these reagents is often represented as R-MgX, where R is an alkyl or aryl group and X is a halogen. numberanalytics.comwikipedia.org

Over the years, the understanding and application of Grignard reagents have continued to evolve. While early preparations primarily used diethyl ether, the use of other solvents like tetrahydrofuran (B95107) (THF) has become common. acs.orgnumberanalytics.com Research has also delved into the complex nature of Grignard reagents in solution, revealing the existence of multiple magnesium species in what is known as the Schlenk Equilibrium. ebsco.com Furthermore, advancements have led to the development of modified Grignard reagents, such as "Turbo-Grignards," and the use of catalysts to enhance their reactivity and selectivity in various chemical transformations, including cross-coupling reactions. wikipedia.orgnumberanalytics.com

Strategic Position of Heptylmagnesium Chloride as an Alkyl Grignard Reagent

This compound (C7H15ClMg) is a specific example of an alkyl Grignard reagent, where the R group is a seven-carbon alkyl chain. nih.gov Like other Grignard reagents, it is a powerful nucleophile and a strong base, making it valuable in a variety of synthetic applications. Its utility is demonstrated in reactions such as the synthesis of 1-heptyl-1-cyclopentanol from cyclopentanone. nist.gov

The choice of the halide in a Grignard reagent can influence its reactivity. While bromides and iodides are commonly used, chlorides sometimes react more sluggishly. libretexts.org However, alkylmagnesium chlorides are utilized in various synthetic procedures, including in the preparation of certain inhibitors for sodium-dependent glucose cotransporter 2 (SGLT2). google.com

The properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C7H15ClMg
Molecular Weight 158.95 g/mol nih.gov
CAS Number 42092-01-3 nih.gov
Synonyms n-heptylmagnesium chloride nih.gov

This compound's role extends to its use in the formation of other organometallic compounds. For instance, it can react with certain transition metal halides, like ferrous chloride, in a process where the iron is reduced. google.com It also finds application in coupling reactions, such as the reaction with 2,3-dibromopropene (B1205560) to yield 2-bromodecene. orgsyn.org The reaction of n-heptylmagnesium bromide with benzyl (B1604629) chloride has also been a subject of study to understand the products and reaction kinetics. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClMg B3266244 Heptylmagnesium chloride CAS No. 42092-01-3

Properties

IUPAC Name

magnesium;heptane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15.ClH.Mg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORTXLIZPFKPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42092-01-3
Record name Heptylmagnesium chloride
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Synthetic Methodologies for Heptylmagnesium Chloride and Analogous Organomagnesium Species

Direct Halide-Magnesium Exchange Synthesis of Heptylmagnesium Chloride

The reaction is typically initiated by adding a small portion of the 1-chloroheptane (B146330) to a suspension of magnesium turnings in an anhydrous ether solvent. wikipedia.org The formation of the Grignard reagent is often subject to an induction period, after which a noticeable exotherm indicates the reaction has commenced. wikipedia.org The remainder of the alkyl halide is then added at a controlled rate to maintain the reaction.

The success and efficiency of the direct synthesis of this compound are highly dependent on the reaction conditions and the choice of solvent.

Solvent Systems: Ethereal solvents are essential for the formation and stabilization of Grignard reagents. libretexts.org Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) play a crucial role by coordinating to the magnesium center, forming a soluble complex that stabilizes the organomagnesium species and increases its reactivity. libretexts.org THF is often preferred for its higher boiling point and superior ability to solvate and stabilize the Grignard reagent. harvard.edu The choice of solvent can influence the Schlenk equilibrium, which dictates the distribution of R₂Mg and MgX₂ species in solution. acs.org

Reaction Conditions: Key parameters that must be optimized include temperature, concentration, and the rate of addition of the alkyl halide. The reaction is exothermic, and temperature control is critical to prevent side reactions, such as Wurtz coupling (R-X + R-MgX → R-R + MgX₂). Maintaining a steady reflux is a common strategy. The rate of addition of the 1-chloroheptane must be carefully controlled; adding it too quickly can overwhelm the magnesium surface and lead to coupling byproducts, while adding it too slowly can cause the reaction to cease.

Table 1: Comparison of Common Solvents for Grignard Reagent Synthesis
SolventKey PropertiesTypical Application Notes
Diethyl Ether (Et₂O)Low boiling point (34.6°C), traditional solvent.Good for initiating reactions; volatility requires careful temperature management.
Tetrahydrofuran (THF)Higher boiling point (66°C), excellent solvating power.Often leads to higher yields and can be used for less reactive chlorides. harvard.eduacs.org

A significant hurdle in Grignard reagent synthesis is the passive layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction from starting. To overcome this, various activation techniques are employed to expose a fresh, reactive metal surface.

Chemical Activation: This is the most common approach.

Iodine: A small crystal of iodine is often added to the magnesium suspension. researchgate.net It is thought to react with the magnesium to form magnesium iodide, which helps to chemically clean the surface.

1,2-Dibromoethane: This compound reacts with the magnesium to form magnesium bromide and ethene gas, effectively etching the metal surface and exposing fresh magnesium. researchgate.net

Diisobutylaluminum hydride (DIBAH): DIBAH has been identified as a highly effective activator, capable of cleaning the magnesium surface and allowing the reaction to initiate at lower temperatures, which enhances safety and control. acs.org

Mechanical Activation: These methods involve physically disrupting the oxide layer.

Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can break up the oxide layer through abrasion. researchgate.net

Sonication: Using an ultrasonic bath can also serve to activate the magnesium by creating surface defects and cleaning the passive layer. researchgate.net

Table 2: Overview of Magnesium Activation Techniques
Activation MethodDescriptionAdvantages
Iodine (I₂)A small amount of I₂ is added to the reaction flask. researchgate.netSimple, common, and effective for many applications.
1,2-DibromoethaneReacts with Mg to expose a fresh surface. researchgate.netHighly effective "entrainment method".
DIBAHA reducing agent that cleans the Mg surface. acs.orgAllows for initiation at lower, safer temperatures. acs.org
Mechanical StirringDry stirring under inert gas abrades the surface. researchgate.netAvoids chemical activators.

Alternative Preparative Routes for Terminal Alkylmagnesium Halides

While direct synthesis is common, it is not always suitable, especially for molecules containing functional groups that are incompatible with the reaction conditions. In such cases, alternative methods are employed.

Halogen-Magnesium Exchange: This method has become a powerful tool for preparing functionalized Grignard reagents under mild conditions. harvard.educlockss.org It involves the reaction of an organic halide with a pre-formed, typically more stable Grignard reagent. wikipedia.org For the synthesis of a terminal alkylmagnesium halide, an alkyl iodide or bromide can be reacted with an exchange reagent like isopropylmagnesium chloride (i-PrMgCl). harvard.edu The equilibrium of the reaction is driven by the formation of the more stable organomagnesium species. The addition of lithium chloride (LiCl) to form reagents like i-PrMgCl·LiCl can significantly accelerate the exchange rate, allowing the reaction to proceed at lower temperatures. researchgate.netresearchgate.net

Transmetalation from Organozinc Compounds: Another preparative route involves the reductive transmetalation from other organometallic compounds. For instance, an alkylzinc compound can react with magnesium metal to yield the corresponding Grignard reagent and zinc metal. wikipedia.org This method can be advantageous for preparing Grignard reagents that are difficult to synthesize via the conventional direct method due to side reactions. wikipedia.org

Fundamental Mechanistic Principles Governing Heptylmagnesium Chloride Reactivity

Electron Density Distribution and Polarity of the Carbon-Magnesium Bond in Heptylmagnesium Chloride

Table 1: Electronegativity Values and Bond Polarity

AtomPauling ElectronegativityBondElectronegativity DifferenceBond Character
Carbon (C)2.55C-Mg1.24Polar Covalent
Magnesium (Mg)1.31Mg-Cl1.85Ionic
Chlorine (Cl)3.16

This interactive table allows for sorting by column.

The high degree of polarization in the C-Mg bond is the primary driver for the nucleophilic character of this compound, enabling it to participate in a wide array of synthetic transformations, most notably the formation of new carbon-carbon bonds through reactions with carbonyl compounds and other electrophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Stereochemical Considerations in Nucleophilic Additions of this compound

The addition of this compound to prochiral carbonyl compounds, such as aldehydes and ketones, can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is influenced by several factors, including the steric hindrance of both the Grignard reagent and the substrate, as well as the reaction conditions.

In the absence of chiral catalysts or auxiliaries, the addition of this compound to a prochiral ketone will typically result in a racemic or nearly racemic mixture of enantiomers. However, the diastereoselectivity of the addition to substrates already containing a stereocenter can be significant. Models such as the Felkin-Anh and Cram's rule are often used to predict the major diastereomer formed in such reactions. These models consider the steric interactions between the incoming nucleophile (the heptyl group) and the substituents on the adjacent stereocenter of the electrophile.

For instance, the reaction of this compound with a chiral α-substituted ketone would be expected to proceed via a transition state that minimizes steric strain, leading to a preferential attack from one of the diastereotopic faces of the carbonyl group. nih.gov The precise diastereomeric ratio is dependent on the relative sizes of the substituents on the ketone and the Grignard reagent itself. researchgate.net

Recent advancements in asymmetric synthesis have led to the development of chiral ligands that can coordinate to the magnesium center of the Grignard reagent, thereby inducing enantioselectivity in its addition to prochiral substrates. nih.govacs.org These methods provide a powerful tool for the synthesis of enantioenriched alcohols.

Intramolecular and Intermolecular Side Reactions in this compound Mediated Transformations

While the primary reaction of this compound is nucleophilic addition, several side reactions can occur, potentially diminishing the yield of the desired product. These can be broadly categorized as intramolecular and intermolecular reactions.

Intermolecular Side Reactions:

Wurtz Coupling: One of the most common side reactions is the Wurtz-type coupling, where the Grignard reagent reacts with the unreacted alkyl halide (heptyl chloride in this case) to form a dimer (tetradecane). libretexts.orgchemrxiv.orgrsc.org This reaction is more prevalent at higher temperatures and with higher concentrations of the alkyl halide. chemrxiv.orgalfa-chemistry.com

Enolization: In reactions with ketones that possess α-hydrogens, this compound can act as a base, abstracting a proton to form a magnesium enolate. wordpress.comorganic-chemistry.orgreddit.com This side reaction is more significant with sterically hindered ketones where nucleophilic attack is disfavored. wordpress.comorganic-chemistry.org

Reduction: Grignard reagents with β-hydrogens, such as this compound, can act as reducing agents. This occurs via a six-membered ring transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the substrate. wordpress.comorganic-chemistry.org This results in the formation of an alcohol corresponding to the reduction of the carbonyl compound and heptene.

Intramolecular Side Reactions:

β-Hydride Elimination: While less common for primary alkyl Grignard reagents under typical reaction conditions, β-hydride elimination is a potential intramolecular side reaction. wordpress.comlibretexts.orgreddit.comchemeurope.com This process involves the transfer of a hydrogen atom from the β-carbon of the heptyl group to the magnesium atom, leading to the formation of magnesium hydride, heptene, and magnesium chloride. This reaction is more prevalent for transition metal alkyls but can be a consideration for Grignard reagents, particularly at elevated temperatures. reddit.comchemeurope.comacs.org

Table 2: Common Side Reactions of this compound

Side ReactionReactantsProducts
Wurtz CouplingThis compound + Heptyl chlorideTetradecane + Magnesium chloride
EnolizationThis compound + Ketone (with α-H)Magnesium enolate + Heptane
ReductionThis compound + Carbonyl compoundReduced alcohol + Heptene
β-Hydride EliminationThis compoundMagnesium hydride + Heptene + Magnesium chloride

This interactive table allows for sorting by column.

Careful control of reaction parameters such as temperature, concentration, and the rate of addition of reagents is essential to minimize these side reactions and maximize the yield of the desired product in transformations mediated by this compound. rsc.orgalfa-chemistry.com

Applications of Heptylmagnesium Chloride in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary application of heptylmagnesium chloride in organic synthesis is the formation of new carbon-carbon bonds. This is achieved through its reaction with various electrophilic carbon centers, a fundamental strategy for elongating carbon chains and constructing intricate molecular frameworks.

Nucleophilic Addition to Carbonyl Electrophiles

One of the most fundamental and widely utilized reactions of Grignard reagents, including this compound, is the nucleophilic addition to the electrophilic carbon atom of a carbonyl group. masterorganicchemistry.comchemistrysteps.com The significant polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon susceptible to attack by the nucleophilic heptyl group of the Grignard reagent. masterorganicchemistry.com This addition reaction results in the formation of a new carbon-carbon bond and a tetrahedral intermediate, which upon protonation, yields an alcohol. chemistrysteps.com

The reaction of this compound with aldehydes and ketones provides a reliable method for the synthesis of a diverse range of alcohols. khanacademy.orglibretexts.org The class of alcohol produced is determined by the nature of the starting carbonyl compound. organicchemistrytutor.com

Primary Alcohols: The reaction with formaldehyde (B43269) (methanal) yields a primary alcohol. libretexts.org

Secondary Alcohols: Aldehydes, other than formaldehyde, react with this compound to produce secondary alcohols. libretexts.org

Tertiary Alcohols: Ketones react with the Grignard reagent to form tertiary alcohols. libretexts.org

The general mechanism involves the nucleophilic attack of the heptyl anion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup. libretexts.org

Table 1: Synthesis of Alcohols using this compound

Starting CarbonylProduct ClassSpecific Example
FormaldehydePrimary Alcohol1-Octanol
AcetaldehydeSecondary Alcohol2-Nonanol
AcetoneTertiary Alcohol2-Methyl-2-nonanol

This compound also reacts with esters and other carboxylic acid derivatives, such as acid chlorides, to form tertiary alcohols. libretexts.orgpressbooks.pub In these reactions, two equivalents of the Grignard reagent are consumed. The first equivalent adds to the carbonyl group, leading to the elimination of the leaving group (e.g., an alkoxide from an ester or a chloride from an acid chloride) to form a ketone intermediate. chemistrysteps.comadamsabangan.com This ketone then rapidly reacts with a second equivalent of this compound to yield a tertiary alcohol after acidic workup. libretexts.orglibretexts.org It is important to note that two of the alkyl groups on the resulting tertiary alcohol will be heptyl groups from the Grignard reagent. libretexts.org

Carboxylation with Carbon Dioxide for Fatty Acid Elongation

The reaction of this compound with carbon dioxide is a valuable method for the synthesis of carboxylic acids, specifically for elongating a carbon chain by one carbon atom. In this reaction, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the carbon dioxide molecule. This addition forms a magnesium carboxylate salt, which upon subsequent acidification, yields the corresponding carboxylic acid. This process is a direct route to fatty acid elongation.

Ring-Opening Reactions of Cyclic Ethers and Epoxides

This compound can participate in the ring-opening of strained cyclic ethers, most notably epoxides. chemistrysteps.com Due to the significant ring strain, epoxides are susceptible to nucleophilic attack, even though an alkoxide is typically a poor leaving group. chemistrysteps.compressbooks.pub The reaction proceeds via an SN2 mechanism, where the heptyl group attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.com

The regioselectivity of the attack depends on the reaction conditions. Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom of the epoxide. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. This reaction is a useful method for introducing a heptyl group and a hydroxyl group in a 1,2-relationship.

Reactions with Alkyl and Aryl Halides for Higher Alkane Synthesis

While the direct reaction of Grignard reagents with alkyl halides can be complex, certain transition metal-catalyzed cross-coupling reactions provide an effective means for the synthesis of higher alkanes. researchgate.net Iron-catalyzed cross-coupling reactions, for instance, have been shown to mediate the reaction between organomagnesium compounds and various electrophilic substrates, including alkyl halides. acgpubs.org These reactions enable the formation of a new carbon-carbon bond between the heptyl group of the Grignard reagent and the alkyl group of the halide. nih.gov This methodology is a powerful tool for constructing larger, more complex alkane structures from simpler precursors. organic-chemistry.org

Carbon-Heteroatom Bond Formation via Transmetallation and Related Processes

Transmetallation reactions involving this compound provide a direct pathway for the formation of bonds between carbon and various heteroatoms. This process is fundamental in organometallic chemistry, allowing for the synthesis of a diverse array of compounds with tailored properties.

The reaction of this compound with halides of metals and metalloids is a standard and effective method for the synthesis of organometallic and organometalloid compounds.

Organotin Compounds: The synthesis of organotin compounds can be achieved through the reaction of a Grignard reagent, such as this compound, with tin halides. wikipedia.org For instance, the alkylation of tin tetrachloride (SnCl₄) with a Grignard reagent leads to the formation of tetraorganotin compounds. lupinepublishers.com These symmetrical compounds can then be converted into various mixed organotin halides through redistribution reactions. wikipedia.org The fundamental reaction involves the transfer of the heptyl group from magnesium to the tin atom, displacing a chloride ion. This method is a cornerstone in organotin chemistry for creating tin-carbon bonds. wikipedia.org

Organosilicon Derivatives: Similarly, this compound is employed in the synthesis of organosilicon compounds. The reaction with silicon halides, such as silicon tetrachloride (SiCl₄) or other chlorosilanes, results in the formation of heptyl-substituted silanes. researchgate.net This process is crucial for producing a variety of organosilicon compounds with applications ranging from materials science to pharmaceuticals. The reaction of Grignard reagents with organosilicon monochlorides proceeds readily, leading to the formation of C-substituted products in high yields. researchgate.net

Table 1: Synthesis of Organometallic and Organometalloid Compounds

Reactant 1 Reactant 2 Product Type
This compound Tin tetrachloride Tetraheptyltin

This compound is also utilized in the alkylation of transition metal precursors. This process is a key step in the in-situ generation of active catalysts for various organic transformations. The heptyl group is transferred to the transition metal center, forming a transient organometallic species that can then participate in catalytic cycles. This approach is particularly valuable in reactions where the active catalyst is unstable and needs to be generated in the reaction mixture.

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a prominent coupling partner in several important transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

The Kumada-Tamao-Corriu, or simply Kumada, coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.org this compound can be effectively coupled with a variety of organic halides, including aryl, vinyl, and alkyl halides, under these conditions. wikipedia.orgnih.gov This reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular frameworks from readily available starting materials. researchgate.net

Table 2: Examples of Kumada Coupling with this compound

Organic Halide Catalyst Product
Aryl bromide Palladium complex Heptyl-substituted arene

While this compound is directly used in Kumada coupling, it can also be integrated into other cross-coupling paradigms through transmetallation. In Negishi-type approaches, the Grignard reagent is first converted into an organozinc compound by reaction with a zinc salt, such as zinc chloride (ZnCl₂). wikipedia.orgorganic-chemistry.org This in-situ generated organozinc reagent then participates in a palladium- or nickel-catalyzed cross-coupling reaction with an organic halide. wikipedia.orgnih.gov This two-step, one-pot procedure expands the scope of the cross-coupling reaction, as organozinc reagents often exhibit greater functional group tolerance and different reactivity profiles compared to their Grignard counterparts. nih.gov

Functionalization of Unsaturated Systems and C-H Bonds

Recent advancements in organic synthesis have demonstrated the utility of Grignard reagents like this compound in the functionalization of unsaturated systems and even unactivated C-H bonds.

Functionalization of Unsaturated Systems: this compound can add across carbon-carbon double and triple bonds, a process often mediated by a transition metal catalyst. This allows for the introduction of a heptyl group to an unsaturated substrate, leading to the formation of more complex saturated or partially saturated structures.

C-H Bond Functionalization: The direct functionalization of C-H bonds is a rapidly developing area of research that offers a more atom-economical approach to synthesis. liverpool.ac.uk While challenging, methods are being developed to utilize Grignard reagents for the direct alkylation of C-H bonds, often guided by a directing group on the substrate and catalyzed by a transition metal. rsc.orgresearchgate.net These reactions represent a paradigm shift in synthetic chemistry, moving away from pre-functionalized starting materials.

Advanced Catalytic Strategies and Modern Approaches in Heptylmagnesium Chloride Chemistry

Design and Application of Homogeneous and Heterogeneous Catalysts for Grignard Reactions

Catalysis in the context of Grignard reactions, including those with heptylmagnesium chloride, is broadly categorized into homogeneous and heterogeneous systems. mt.com Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in the reaction solvent. mt.comu-tokyo.ac.jp This offers high activity and selectivity due to well-defined active sites. An example of a homogeneous system is the use of a tungsten hexachloride and Grignard reagent mixture to catalyze the disproportionation of hept-2-ene. rsc.org

Heterogeneous catalysis, conversely, utilizes a catalyst in a different phase from the reactants. mt.com These catalysts are often solid materials that can be easily recovered and recycled, offering practical advantages in industrial processes. In olefin polymerization, for instance, activated magnesium chloride is a crucial component as a support for solid-phase Ziegler-Natta catalysts. researchgate.netepo.org The magnesium chloride support plays a key role in immobilizing and activating transition metal complexes, such as those based on titanium or nickel, to create high-performance heterogeneous catalysts. researchgate.net

Transition metals are central to modern organic synthesis, particularly in cross-coupling reactions where new carbon-carbon bonds are formed. This compound, as a potent nucleophile, readily participates in these reactions in the presence of suitable catalysts.

Palladium: Palladium complexes are highly versatile and widely used catalysts for cross-coupling reactions involving Grignard reagents. researchgate.net The catalytic cycle typically involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent (e.g., this compound) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Nickel: As a more cost-effective and earth-abundant alternative to palladium, nickel catalysts have gained significant traction. nih.gov Nickel-catalyzed cross-couplings often exhibit different reactivity and selectivity profiles compared to palladium, partly due to nickel's smaller atomic size and different redox potentials. nih.gov These catalysts are effective in coupling Grignard reagents with a variety of electrophiles, including challenging substrates like aryl chlorides. nih.gov

Copper: Copper catalysts have a long history in cross-coupling chemistry (e.g., Ullmann reaction) and are particularly useful for forming carbon-heteroatom bonds. nih.gov In the context of Grignard reagents, copper salts can catalyze Wurtz-like homocoupling as a side reaction but are also harnessed for specific cross-coupling applications. adichemistry.com

Iron: Iron catalysts are an attractive option due to their low cost, low toxicity, and environmental friendliness. Iron-catalyzed cross-coupling reactions provide a powerful method for C-C bond formation and have been successfully applied to reactions involving Grignard reagents and organic halides. uni-muenchen.de

Table 1: Overview of Metal Catalysts in Grignard Cross-Coupling Reactions This table is interactive. Users can sort columns to compare catalysts.

Catalyst Typical Oxidation States Key Application Areas with Grignard Reagents Relative Cost
Palladium Pd(0) / Pd(II) Suzuki, Kumada, Negishi, and Stille couplings High
Nickel Ni(0) / Ni(II) Kumada-Corriu coupling, C-O/C-N bond formation Medium
Copper Cu(I) / Cu(III) Ullmann condensation, Sonogashira coupling Low

| Iron | Fe(-II) to Fe(VI) | Cross-coupling of alkyl and aryl halides | Very Low |

The performance of a homogeneous metal catalyst is critically dependent on the ligands coordinated to the metal center. Ligands modulate the steric and electronic properties of the catalyst, thereby influencing its stability, activity, and the selectivity of the reaction. uni-muenchen.de The development of advanced ancillary ligands has been a driving force behind the recent breakthroughs in base-metal catalysis with copper and nickel, making them competitive with palladium systems. nih.gov

For instance, bulky and electron-rich phosphine (B1218219) ligands can promote the challenging oxidative addition step and prevent undesirable side reactions like β-hydride elimination. The choice of ligand can determine the outcome of a reaction, enabling high yields and selectivities that would be unattainable with the metal salt alone. This fine-tuning through ligand design is essential for expanding the scope of reactions involving this compound. nih.govuni-muenchen.de

Table 2: Influence of Ligand Properties on Catalytic Grignard Reactions This table is interactive. Users can filter by property to see its effects.

Ligand Property Effect on Metal Center Impact on Reactivity & Selectivity
Steric Bulk Increases coordination sphere crowding Favors reductive elimination; can improve selectivity by controlling substrate approach.
Electron Donating Increases electron density Promotes oxidative addition; stabilizes the metal center.
Bite Angle (for bidentate ligands) Affects geometry and stability Influences the rate and outcome of reductive elimination.

| Chirality | Creates an asymmetric environment | Enables enantioselective transformations. |

Enantioselective and Diastereoselective Transformations Utilizing this compound

Achieving stereocontrol in chemical reactions is a fundamental goal of modern synthesis. Enantioselective and diastereoselective transformations involving the addition of this compound to prochiral substrates, such as aldehydes, ketones, or imines, require the use of a chiral influence. This is typically achieved by employing a chiral catalyst, a chiral auxiliary on the substrate, or a chiral ligand on the magnesium atom itself.

The field of enantioselective magnesium-catalyzed transformations has seen significant progress, with chiral magnesium catalysts acting as mild Lewis acids to promote a variety of asymmetric reactions. rsc.org By coordinating a chiral ligand to the magnesium center of the Grignard reagent, it is possible to create a chiral nucleophile that adds to an electrophile with a preference for one stereochemical outcome. While Grignard reagents like allylmagnesium halides can sometimes react with low or opposite stereoselectivity compared to other organometallics, careful design of the reaction system can control the stereochemical course of the addition. nih.gov These principles are directly applicable to controlling the facial selectivity of additions involving this compound.

Photoredox Catalysis and Electrocatalysis in this compound Mediated Processes

In recent years, photoredox catalysis and electrocatalysis have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. wikipedia.orgsigmaaldrich.com These methods rely on generating highly reactive radical intermediates via single-electron transfer (SET) processes, initiated by visible light or an electric current, respectively. sigmaaldrich.comcolumbia.edu

Photoredox catalysis can be merged with transition metal catalysis to create dual catalytic systems. nih.gov In such a system, a photocatalyst, upon absorbing light, can oxidize or reduce a substrate to generate a radical. This radical can then enter the catalytic cycle of a transition metal (e.g., nickel or copper), leading to cross-coupling with a nucleophile like this compound. columbia.edunih.gov This approach opens up new pathways for forming C-C bonds that are complementary to traditional two-electron mechanisms.

Electrocatalysis offers a reagent-free method to drive redox reactions. By applying an electrical potential, it is possible to generate the necessary catalytic species or radical intermediates to engage in coupling reactions with this compound. Both photoredox and electrocatalysis represent cutting-edge strategies for activating and utilizing Grignard reagents in previously inaccessible ways, expanding the synthetic utility of this compound.

Future Research Trajectories and Unexplored Frontiers in Heptylmagnesium Chloride Research

Development of Novel Synthetic Methodologies for Long-Chain Organomagnesium Compounds

The traditional batch synthesis of Grignard reagents, while effective, presents challenges in terms of safety, scalability, and consistency, particularly for long-chain analogues like heptylmagnesium chloride. Future research is increasingly focused on the development of novel synthetic methodologies, with continuous flow chemistry emerging as a prominent and promising alternative.

Furthermore, flow chemistry enables the integration of in-line analytical techniques, such as infrared (IR) spectroscopy, for real-time monitoring and optimization of the reaction conditions. nii.ac.jpdtu.dk This leads to a more efficient and reproducible synthesis of this compound. The development of modular continuous flow platforms will allow for the on-demand and scalable generation of this Grignard reagent, catering to the specific needs of industrial research applications. wisc.edu

Future work in this area will likely focus on the design of novel reactor configurations, the use of alternative and more sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the development of automated systems for the continuous and safe production of this compound and other long-chain organomagnesium compounds. researchgate.net

In Situ Spectroscopic Studies and Computational Modeling for Mechanistic Elucidation

A deeper understanding of the formation and reactivity of this compound is crucial for its effective utilization. Future research will increasingly rely on the synergistic combination of in situ spectroscopic techniques and computational modeling to unravel the complex mechanistic details of reactions involving this long-chain Grignard reagent.

In Situ Spectroscopic Studies: Techniques such as Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for the real-time, in situ monitoring of Grignard reagent formation. nii.ac.jpdtu.dk These methods allow for the direct observation of reactant consumption and product formation, providing valuable kinetic and mechanistic data. For this compound, these studies can help to optimize reaction parameters, such as temperature, solvent, and the rate of addition of 1-chloroheptane (B146330) to magnesium, to maximize yield and minimize byproduct formation.

Computational Modeling: Computational chemistry, particularly density functional theory (DFT) calculations, offers a molecular-level understanding of the structures and reaction pathways of Grignard reagents. nih.govresearchgate.net While extensive computational studies on this compound are yet to be reported, future research can leverage these methods to investigate the Schlenk equilibrium, the nature of the carbon-magnesium bond, and the transition states of its reactions with various electrophiles. Computational fluid dynamics (CFD) can also be employed to model and optimize the fluid dynamics within continuous flow reactors for the synthesis of this compound, ensuring efficient mixing and heat dissipation. libretexts.orgnii.ac.jp

The integration of in situ spectroscopic data with computational models will provide a comprehensive picture of the reaction dynamics, enabling the rational design of more efficient and selective synthetic protocols involving this compound.

Expansion of Substrate Scope and Reaction Architectures for this compound

This compound, as a source of a nucleophilic heptyl group, has the potential to participate in a wide array of carbon-carbon bond-forming reactions. Future research will focus on expanding its substrate scope and exploring novel reaction architectures to enhance its synthetic utility.

The addition of Grignard reagents to carbonyl compounds to form alcohols is a cornerstone of organic synthesis. libretexts.orgkhanacademy.org this compound can be expected to react with aldehydes, ketones, and esters to yield secondary and tertiary alcohols. libretexts.orglibretexts.orgmdpi.com Furthermore, its reaction with acid chlorides can provide a direct route to heptyl ketones. wisc.edu The exploration of these reactions with a broader range of functionalized carbonyl compounds will be a key area of future investigation.

Cross-coupling reactions catalyzed by transition metals, such as iron, offer a powerful method for the formation of carbon-carbon bonds. acgpubs.orgresearchgate.net The use of this compound in iron-catalyzed cross-coupling reactions with aryl and alkyl halides would provide a straightforward method for the synthesis of various alkylated aromatic and aliphatic compounds. acgpubs.orgnii.ac.jpresearchgate.net The development of more efficient and selective catalyst systems will be a major focus of this research.

The following table summarizes potential reaction classes for expanding the synthetic utility of this compound:

Reaction ClassElectrophilePotential Product
Carbonyl AdditionAldehydesSecondary Alcohols
KetonesTertiary Alcohols
EstersTertiary Alcohols
Acid ChloridesKetones
Cross-CouplingAryl HalidesAlkylated Arenes
Alkyl HalidesAlkanes

Future research will also likely explore the use of this compound in asymmetric synthesis, conjugate additions, and reactions with other electrophiles, further broadening its applicability in the synthesis of complex organic molecules.

Sustainable and Scalable Production of this compound for Industrial Research Applications

The transition of this compound from a laboratory reagent to a valuable tool in industrial research necessitates the development of sustainable and scalable production methods. Future research in this area will focus on green chemistry principles and process intensification. researchgate.net

Continuous flow manufacturing is a key technology for the sustainable and scalable production of Grignard reagents. dtu.dkorganic-chemistry.org As detailed in the table below, this approach offers significant advantages over traditional batch methods in terms of safety, efficiency, and environmental impact. researchgate.netorganic-chemistry.org

FeatureBatch ProductionContinuous Flow Production
Safety High risk due to large volumes of reactive materials and poor heat control.Inherently safer due to small reactor volumes and excellent heat management. researchgate.net
Efficiency Often lower yields and selectivity due to side reactions.Higher yields and improved selectivity through precise process control. organic-chemistry.orglibretexts.org
Scalability Scaling up can be challenging and requires significant process redesign.Readily scalable by operating the system for longer durations or by numbering up reactors. nii.ac.jpdtu.dk
Sustainability Can generate significant solvent and reagent waste.Reduced waste through higher efficiency and the potential for solvent recycling. researchgate.netorganic-chemistry.org

The use of more environmentally benign solvents, such as 2-MeTHF, which can be derived from renewable resources, will further enhance the sustainability of this compound production. researchgate.net Future research will also focus on the development of integrated continuous processes where the in situ generated this compound is directly consumed in a subsequent reaction step, eliminating the need for isolation and storage of this reactive intermediate. wisc.edu This "telescoping" of reactions will lead to more streamlined, efficient, and cost-effective manufacturing processes for fine chemicals and pharmaceutical intermediates.

Q & A

Q. What are the standard protocols for synthesizing heptylmagnesium chloride, and how can researchers ensure reproducibility?

this compound is typically synthesized via the reaction of 1-chloroheptane with magnesium metal in anhydrous ether or tetrahydrofuran (THF). Key considerations include:

  • Stoichiometric precision : Use a molar ratio of 1:1.1 (Mg:alkyl halide) to account for magnesium surface passivation .
  • Moisture control : Conduct reactions under inert gas (N₂/Ar) and use rigorously dried solvents to prevent hydrolysis.
  • Activation methods : Pre-treat magnesium with iodine or 1,2-dibromoethane to enhance reactivity . Reproducibility requires detailed documentation of solvent purity, reaction temperature (±2°C), and stirring rate (e.g., 300 rpm). Publish full experimental procedures in supplementary materials, including NMR spectra of intermediates .

Q. How should researchers characterize the purity and stability of this compound?

  • Titration : Use iodometric titration to quantify active Grignard reagent concentration .
  • Spectroscopy : Employ FTIR to detect Mg–C bonds (450–550 cm⁻¹) and monitor degradation products (e.g., Mg(OH)Cl via O–H stretches at 3200–3600 cm⁻¹) .
  • Stability testing : Store solutions under argon at –20°C; monitor decomposition via gas evolution (H₂ or CH₄) using manometric methods .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

Discrepancies in yields often arise from:

  • Substrate steric effects : Bulky electrophiles (e.g., aryl chlorides) require higher temperatures (60–80°C) and catalysts (e.g., NiCl₂(dppe)) .
  • Competing side reactions : Quantify byproducts (e.g., Wurtz coupling) via GC-MS and adjust reaction stoichiometry (e.g., 0.95 equiv. Grignard reagent) .
  • Solvent polarity : THF enhances nucleophilicity but may promote β-hydride elimination; compare yields in THF vs. diethyl ether .

Q. How can researchers optimize this compound’s reactivity for asymmetric synthesis?

  • Chiral ligands : Screen ligands like (R)-BINAP or sparteine to induce enantioselectivity in alkylation reactions .
  • Temperature gradients : Perform reactions at –78°C to suppress racemization, validated by chiral HPLC .
  • Additive effects : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states; document enantiomeric excess (ee) via polarimetry .

Q. What analytical methods validate the absence of magnesium chloride byproducts in this compound solutions?

  • ICP-OES : Quantify Mg²⁺ ions with detection limits <1 ppm .
  • Conductivity testing : Compare solution conductivity against MgCl₂ standards; deviations >5% indicate impurities .
  • Gravimetric analysis : Precipitate Mg(OH)₂ with NH₄OH and measure residual mass after ignition .

Methodological Guidance

  • Contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR and LC-MS for product identification) .
  • Safety protocols : Follow OSHA standards (29 CFR 1910.101) for handling reactive magnesium compounds; use impermeable gloves and eyewash stations .
  • Data reporting : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for supplementary materials, avoiding excessive compound numbering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.